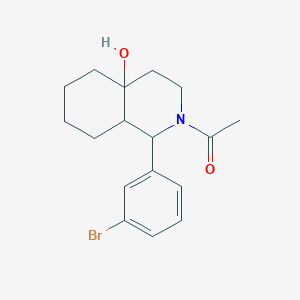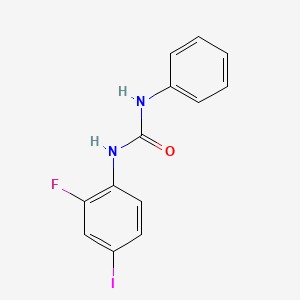
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is a synthetic compound that belongs to the class of isoquinolines. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is not fully understood, but it is believed to act as a dopamine receptor agonist. It has been shown to bind to both D1 and D2 dopamine receptors, leading to an increase in dopamine release in the brain. This increase in dopamine activity may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to increase dopamine release in neuronal cells and to protect against oxidative stress. In vivo studies have shown that it can improve motor function in animal models of Parkinson's disease and reduce amyloid-beta levels in the brain of animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is its potential as a therapeutic agent for neurological disorders. In addition, it has been used as a tool compound for the study of dopamine receptors and their ligands. However, one limitation of its use in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol. One area of interest is the development of more potent and selective dopamine receptor agonists based on its structure. Another area of interest is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and schizophrenia. Finally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol involves the reaction between 3-bromobenzaldehyde and octahydroisoquinoline in the presence of acetic anhydride as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the synthesis is typically around 70-80%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been used as a tool compound for the study of dopamine receptors and their ligands.
Propriétés
IUPAC Name |
1-[1-(3-bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-12(20)19-10-9-17(21)8-3-2-7-15(17)16(19)13-5-4-6-14(18)11-13/h4-6,11,15-16,21H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXSRBTPYKOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B6124052.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)
![1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6124064.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
![2-[(4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6124099.png)
![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)
![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)